4-(2-Chloroethyl)-3,5-dimethylisoxazole

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) is a heterocyclic organic compound belonging to the isoxazole family. It is a substituted isoxazole featuring a 2-chloroethyl group at the 4-position and methyl groups at the 3- and 5-positions.

Molecular Formula C7H10ClNO
Molecular Weight 159.61 g/mol
CAS No. 79379-02-5
Cat. No. B1617041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)-3,5-dimethylisoxazole
CAS79379-02-5
Molecular FormulaC7H10ClNO
Molecular Weight159.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCCl
InChIInChI=1S/C7H10ClNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
InChIKeyGFRZNPZXWGSTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5): Procurement Guide for a Specialized Isoxazole Building Block


4-(2-Chloroethyl)-3,5-dimethylisoxazole (CAS 79379-02-5) is a heterocyclic organic compound belonging to the isoxazole family. It is a substituted isoxazole featuring a 2-chloroethyl group at the 4-position and methyl groups at the 3- and 5-positions . This compound serves as a key intermediate and building block in organic synthesis, particularly for introducing the 3,5-dimethylisoxazole moiety into larger molecular frameworks . Its primary value lies in its bifunctional nature: the isoxazole ring acts as a pharmacophore or a bioisostere, while the chloroethyl group provides a reactive handle for further derivatization via nucleophilic substitution [1].

Why 4-(2-Chloroethyl)-3,5-dimethylisoxazole Cannot Be Replaced by Generic Isoxazole Analogs


Generic substitution of 4-(2-Chloroethyl)-3,5-dimethylisoxazole with other isoxazole derivatives is not feasible due to the compound's precise structural features that dictate its specific reactivity and physical properties. The presence of the 2-chloroethyl group at the C4 position, in contrast to a chloromethyl group in analogs like 4-(chloromethyl)-3,5-dimethylisoxazole, results in a distinct electronic environment and a different linker length, fundamentally altering its behavior in chemical reactions and biological assays . A computational DFT study comparing 3,5-dimethylisoxazole with its 4-(chloromethyl) analog demonstrated that the addition of a chloroalkyl group significantly changes molecular electrostatic potential, vibrational spectra, and non-linear optical (NLO) properties [1]. Therefore, substituting this compound with a structurally similar analog without rigorous validation would likely lead to divergent synthetic outcomes, altered pharmacokinetic properties, or failed target engagement in biological studies.

Quantitative Differentiation Evidence: 4-(2-Chloroethyl)-3,5-dimethylisoxazole vs. Closest Analogs


Linker Length and Molecular Weight Differentiation from the Chloromethyl Analog

The target compound, 4-(2-Chloroethyl)-3,5-dimethylisoxazole, differs from its closest structural analog, 4-(chloromethyl)-3,5-dimethylisoxazole, by an additional methylene (-CH2-) unit in its alkylating side chain. This results in a different linker length and molecular weight, which are critical parameters in SAR studies and synthetic planning .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Enhanced Non-Linear Optical (NLO) Activity Relative to Unsubstituted Core

Computational studies using Density Functional Theory (DFT) provide quantitative evidence for the impact of chloroalkyl substitution on the 3,5-dimethylisoxazole core. The study demonstrates that the addition of a chloromethyl group (a closely related structural motif) significantly enhances the non-linear optical (NLO) activity of the molecule [1].

Computational Chemistry Materials Science Non-Linear Optics

Altered Physicochemical Properties and Hydrogen Bonding Capacity

The introduction of the 2-chloroethyl group to the 3,5-dimethylisoxazole core modifies key physicochemical parameters relevant to drug-likeness and formulation. This compound exhibits a higher molecular weight, an additional rotatable bond, and an unchanged hydrogen bond acceptor count compared to the unsubstituted core [1][2].

Physicochemical Analysis Drug Discovery Lead Optimization

Procurement-Driven Application Scenarios for 4-(2-Chloroethyl)-3,5-dimethylisoxazole


Bromodomain Inhibitor Development and Epigenetic Probe Synthesis

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere, capable of displacing acetylated histone-mimicking peptides from bromodomains [1]. 4-(2-Chloroethyl)-3,5-dimethylisoxazole provides a versatile starting point for synthesizing novel bromodomain ligands. The chloroethyl handle can be used to attach the isoxazole warhead to various scaffolds, enabling the exploration of SAR around linker length and composition, which is critical for optimizing binding affinity and selectivity for targets like BRD4 and other BET family proteins [1].

Synthesis of Isoxazole-Containing Bioactive Molecules and Natural Product Analogs

The compound's bifunctional nature makes it an ideal building block for constructing more complex, bioactive molecules. As demonstrated by its use in modifying natural products like cytisine, the chloroethyl group acts as a tether to conjugate the 3,5-dimethylisoxazole core to a target scaffold . This strategy is applicable for creating focused libraries of isoxazole-containing compounds for phenotypic screening or target-based drug discovery, where the isoxazole serves as a pharmacophore or a metabolic stability enhancer.

Synthesis of Functional Materials via Alkylation Chemistry

The reactivity of the chloroethyl group makes this compound a useful electrophile for alkylating a variety of nucleophiles, including amines, thiols, and alkoxides [2]. This property is leveraged in synthetic chemistry to introduce the 3,5-dimethylisoxazole group onto polymers, surfaces, or other functional molecules. The resulting materials can be designed for specific applications where the unique electronic or optical properties of the isoxazole ring, as suggested by DFT studies on related analogs, are required [3].

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